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For Researchers, Scientists, and Drug Development Professionals

Abstract
GSA-10, with the chemical name Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-

yl)carbonyl)amino)benzoate, is a potent and novel small-molecule agonist of the Smoothened

(Smo) receptor.[1] It operates through a non-canonical Hedgehog signaling pathway,

demonstrating significant potential in promoting the differentiation of mesenchymal progenitor

cells into osteoblasts. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activity of GSA-10, including detailed

experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties
GSA-10 is a quinolinecarboxamide derivative. Its chemical structure and key identifiers are

presented below.

Table 1: Chemical Identifiers of GSA-10

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b607749?utm_src=pdf-interest
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23448715/
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-

dihydroquinolin-3-yl)carbonyl)amino)benzoate

Synonyms

GSA 10, 4-[[(1-Hexyl-1,2-dihydro-4-hydroxy-2-

oxo-3-quinolinyl)carbonyl]amino]-benzoic acid

propyl ester

CAS Number 300833-95-8

Molecular Formula C₂₆H₃₀N₂O₅

Molecular Weight 450.53 g/mol

SMILES String
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)

NC3=CC=C(C=C3)C(=O)OCCC)O

Table 2: Physicochemical Properties of GSA-10

Property Value Source

Physical Form
White to light brown

powder/crystalline solid

Sigma-Aldrich, Cayman

Chemical

Solubility
DMSO: 0.5 mg/mL (warmed),

DMF: 1 mg/mL

Sigma-Aldrich, Cayman

Chemical

Predicted pKa Acidic: 6.8, Basic: 1.5 In silico prediction

Predicted logP 5.4 In silico prediction

Storage
Powder: -20°C for 3 years. In

solvent: -80°C for 6 months
MedchemExpress

Biological Activity and Mechanism of Action
GSA-10 is a potent agonist of the Smoothened (Smo) receptor, a key component of the

Hedgehog (Hh) signaling pathway.[1] Unlike canonical Hh pathway activators, GSA-10
functions through a non-canonical pathway. It has been shown to promote the differentiation of
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multipotent mesenchymal progenitor cells, such as C3H10T1/2 cells, into osteoblasts with an

EC₅₀ of 1.2 µM.[2]

Non-Canonical Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway involves the binding of Hh ligands to the Patched

(PTCH) receptor, which relieves the inhibition of Smo, leading to the activation of Gli

transcription factors. GSA-10, however, activates Smo in a manner that is independent of the

classical cyclopamine binding site and does not necessarily lead to Gli activation.[1] Instead,

GSA-10-mediated Smo activation has been linked to the LKB1-AMPK signaling axis.[3][4]
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Caption: GSA-10 activates the Smoothened receptor, initiating a non-canonical signaling

cascade through LKB1 and AMPK to promote osteoblast differentiation.

Experimental Protocols
Synthesis and Purification of GSA-10
While a specific, detailed synthesis protocol for GSA-10 is not publicly available, a general

method for the synthesis of similar quinolinecarboxamide derivatives can be adapted. The

synthesis generally involves a multi-step process.
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General Synthesis and Purification Workflow for GSA-10

Substituted Aniline
(e.g., 1-hexylaniline)

Gould-Jacobs Reaction

Diethyl 2-(ethoxymethylene)malonate

Ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-
dihydroquinoline-3-carboxylate

Hydrolysis

1-hexyl-4-hydroxy-2-oxo-1,2-
dihydroquinoline-3-carboxylic acid

Amide Coupling
(e.g., with EDC, HOBt)

Propyl 4-aminobenzoate

Crude GSA-10

HPLC Purification

Pure GSA-10
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Caption: A plausible synthetic route for GSA-10 involves the Gould-Jacobs reaction to form the

quinoline core, followed by hydrolysis and amide coupling, and finally purification by HPLC.

Purification Protocol (General HPLC Method):

Column: A C18 reverse-phase HPLC column is typically used.

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a

common mobile phase system.

Detection: UV detection at wavelengths such as 254 nm and 280 nm is generally suitable for

aromatic compounds like GSA-10.

Fraction Collection: Fractions corresponding to the major peak are collected.

Solvent Removal: The solvent is removed under reduced pressure to yield the purified

product.

Purity Analysis: The purity of the final product should be assessed by analytical HPLC and

characterized by mass spectrometry and NMR.

In Vitro Osteoblast Differentiation Assay
This protocol describes the induction and assessment of osteoblast differentiation in

C3H10T1/2 mesenchymal stem cells treated with GSA-10.

Materials:

C3H10T1/2 cells

DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin (Growth Medium)

Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic

acid and 10 mM β-glycerophosphate.[5]

GSA-10 stock solution in DMSO

Alkaline Phosphatase (ALP) assay kit (colorimetric or fluorometric)
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Alizarin Red S staining solution

Procedure:

Cell Seeding: Seed C3H10T1/2 cells in a 24-well plate at a density of 1 x 10⁴ cells/well in

Growth Medium.

Induction of Differentiation: Once the cells reach confluence, replace the Growth Medium

with Osteogenic Differentiation Medium containing various concentrations of GSA-10 (e.g.,

0.1 to 10 µM) or vehicle control (DMSO).

Medium Change: Change the medium every 2-3 days for the duration of the experiment

(typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay (Day 7):

Wash the cells with PBS.

Lyse the cells according to the ALP assay kit manufacturer's instructions.

Measure the ALP activity in the cell lysates.[6][7]

Alizarin Red S Staining for Mineralization (Day 21):

Fix the cells with 4% paraformaldehyde.

Stain the fixed cells with Alizarin Red S solution to visualize calcium deposits.[8]

Smoothened Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of GSA-
10 to the Smoothened receptor.

Materials:

Cell membranes expressing the Smoothened receptor (e.g., from HEK293T cells

overexpressing Smo).

Radioligand (e.g., [³H]-Cyclopamine or other suitable Smo antagonist).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14982146/
https://pubmed.ncbi.nlm.nih.gov/24469340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9855576/
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://www.benchchem.com/product/b607749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSA-10 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

Scintillation cocktail and counter.

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a fixed

concentration and varying concentrations of GSA-10.

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber

filter.

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC₅₀ value of GSA-10 and calculate the Ki value using the

Cheng-Prusoff equation.

Pharmacokinetics (ADME)
As of the current literature, there is no published experimental data on the absorption,

distribution, metabolism, and excretion (ADME) of GSA-10. However, in silico predictive

models can provide an initial assessment of its potential pharmacokinetic properties.

Table 3: Predicted ADME Properties of GSA-10
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ADME Property Predicted Value/Classification

Human Intestinal Absorption High

Caco-2 Permeability High

Blood-Brain Barrier Penetration Likely to penetrate

CYP450 2D6 Inhibition Likely inhibitor

P-glycoprotein Substrate Likely substrate

Disclaimer: These are in silico predictions and require experimental validation.

Conclusion
GSA-10 is a valuable research tool for studying the non-canonical Hedgehog signaling

pathway and its role in cellular differentiation, particularly osteogenesis. Its unique mechanism

of action as a Smoothened agonist that does not bind to the conventional cyclopamine site

opens new avenues for therapeutic development in areas such as regenerative medicine and

bone repair. Further research is warranted to fully elucidate its in vivo efficacy and

pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10142861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142861/
https://pubmed.ncbi.nlm.nih.gov/14982146/
https://pubmed.ncbi.nlm.nih.gov/14982146/
https://pubmed.ncbi.nlm.nih.gov/24469340/
https://pubmed.ncbi.nlm.nih.gov/24469340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9855576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9855576/
https://www.benchchem.com/product/b607749#gsa-10-chemical-structure-and-properties
https://www.benchchem.com/product/b607749#gsa-10-chemical-structure-and-properties
https://www.benchchem.com/product/b607749#gsa-10-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

